Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Indazole Scaffold and the Quest for Selective Functionalization
The indazole ring system, a bicyclic heteroaromatic structure composed of fused benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry and materials science.[1][2] As a "privileged scaffold," it is frequently found in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy like Pazopanib and Axitinib, as well as anti-inflammatory and anti-HIV agents.[3][4] The indazole core exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the most thermodynamically stable.[2] This structural duality, coupled with multiple potential reaction sites (N1, N2, C3, and the benzene ring carbons), presents a significant challenge for regioselective functionalization.
Developing catalytic systems that can precisely modify specific positions on the indazole core is paramount for expediting drug discovery and creating novel functional materials.[4][5] Late-stage functionalization, in particular, allows for the rapid diversification of complex molecules, enabling the exploration of structure-activity relationships (SAR).[6]
This guide provides a comparative analysis of the principal catalytic strategies for indazole functionalization. We will delve into the mechanistic underpinnings of transition-metal cross-coupling, direct C-H activation, and photoredox catalysis, offering field-proven insights into experimental design and catalyst selection. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and implement the most effective catalytic system for their specific synthetic goals.
Strategy 1: Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions represent the classical and most established approach for functionalizing the indazole scaffold. This strategy relies on a "pre-functionalization" step, typically the installation of a halogen (I, Br) at a specific carbon position, which then serves as a handle for coupling with a wide array of partners.[1] Palladium and copper are the workhorse metals for these transformations.[7][8]
C-C Bond Formation: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating C(sp²)–C(sp²) bonds.[9] It involves the coupling of a halo-indazole with an organoboronic acid or ester. The reaction's popularity stems from its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[10]
Causality in Experimental Design: The choice of catalyst, ligand, and base is critical for an efficient Suzuki coupling. The catalyst precursor is typically a Pd(0) or Pd(II) source, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.[11][12] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner.[9]
// Nodes
Pd0 [label="Pd(0)L₂", fillcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
PdII_Complex [label="R¹-Pd(II)L₂-X", fillcolor="#FFFFFF"];
Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
PdII_Aryl_Complex [label="R¹-Pd(II)L₂-R²", fillcolor="#FFFFFF"];
RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
Product [label="R¹-R²", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArylHalide [label="Indazole-X (R¹X)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BoronicAcid [label="R²B(OH)₂", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Base [label="Base", shape=plaintext];
// Nodes
Pd0 [label="Pd(0)L₂", fillcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
PdII_Complex [label="R¹-Pd(II)L₂-X", fillcolor="#FFFFFF"];
Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
PdII_Aryl_Complex [label="R¹-Pd(II)L₂-R²", fillcolor="#FFFFFF"];
RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
Product [label="R¹-R²", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArylHalide [label="Indazole-X (R¹X)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BoronicAcid [label="R²B(OH)₂", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Base [label="Base", shape=plaintext];
// Edges
Pd0 -> OxAdd [label=""];
ArylHalide -> OxAdd [arrowhead=none];
OxAdd -> PdII_Complex;
PdII_Complex -> Transmetalation;
BoronicAcid -> Transmetalation [arrowhead=none];
Base -> Transmetalation [style=dashed, arrowhead=none];
Transmetalation -> PdII_Aryl_Complex;
PdII_Aryl_Complex -> RedElim;
RedElim -> Product;
RedElim -> Pd0 [label=" Catalyst\nRegeneration"];
}
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Catalyst System | Indazole Substrate | Coupling Partner | Typical Conditions | Yield Range | Reference |
| Pd(dppf)Cl₂ / K₂CO₃ | 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | DME, 2h | Good | [11] |
| Pd(PPh₃)₄ / Na₂CO₃ | Bromo-4H-Indazol-4-ones | Aryl boronic acids | 1,4-dioxane:H₂O, 90 °C, 6h | Good | [12] |
| PdCl₂(PPh₃)₂ / K₂CO₃ | 7-Bromo-1H-indazoles | (4-methoxyphenyl)boronic acid | DMF, reflux, 48h | Moderate-Good | [9] |
| Pd(OAc)₂ / PPh₃ | 1H-Indazole (via C-H activation) | Aryl boronic acids | Water, 100 °C | Moderate-Good | [13] |
C-N Bond Formation: The Buchwald-Hartwig Amination
For the synthesis of N-aryl or N-heteroaryl indazoles, the Buchwald-Hartwig amination is the premier method.[14] This palladium-catalyzed reaction couples an aryl halide or triflate with an amine, providing direct access to structures that are otherwise difficult to synthesize.[15] Its development revolutionized the construction of C-N bonds, largely replacing harsher classical methods.[14]
Causality in Experimental Design: The evolution of the Buchwald-Hartwig amination is a story of ligand development. First-generation systems had limited scope. The breakthrough came with the introduction of bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos) by the Buchwald group.[16] These ligands accelerate the rate-limiting reductive elimination step and promote the formation of the active monoligated Pd(0) species, expanding the reaction's scope to include less reactive aryl chlorides and a wider variety of amines.[14] The choice of base is also crucial, with strong, non-nucleophilic bases like NaOt-Bu or LiHMDS being most common.[16]
// Nodes
Pd0 [label="Pd(0)L", fillcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
PdII_Complex [label="R¹-Pd(II)L-X", fillcolor="#FFFFFF"];
AmineCoord [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
AmineComplex [label="[R¹-Pd(II)L(HNR²R³)]⁺X⁻", fillcolor="#FFFFFF"];
Deprotonation [label="Deprotonation", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
AmidoComplex [label="R¹-Pd(II)L(NR²R³)", fillcolor="#FFFFFF"];
RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
Product [label="R¹-NR²R³", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArylHalide [label="Indazole-X (R¹X)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Amine [label="HNR²R³", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Base [label="Base", shape=plaintext];
// Nodes
Pd0 [label="Pd(0)L", fillcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
PdII_Complex [label="R¹-Pd(II)L-X", fillcolor="#FFFFFF"];
AmineCoord [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
AmineComplex [label="[R¹-Pd(II)L(HNR²R³)]⁺X⁻", fillcolor="#FFFFFF"];
Deprotonation [label="Deprotonation", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
AmidoComplex [label="R¹-Pd(II)L(NR²R³)", fillcolor="#FFFFFF"];
RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
Product [label="R¹-NR²R³", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArylHalide [label="Indazole-X (R¹X)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Amine [label="HNR²R³", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Base [label="Base", shape=plaintext];
// Edges
Pd0 -> OxAdd;
ArylHalide -> OxAdd [arrowhead=none];
OxAdd -> PdII_Complex;
PdII_Complex -> AmineCoord;
Amine -> AmineCoord [arrowhead=none];
AmineCoord -> AmineComplex;
AmineComplex -> Deprotonation;
Base -> Deprotonation [style=dashed, arrowhead=none];
Deprotonation -> AmidoComplex;
AmidoComplex -> RedElim;
RedElim -> Product;
RedElim -> Pd0 [label=" Catalyst\nRegeneration"];
}
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Strategy 2: Direct C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a more modern and atom-economical strategy that circumvents the need for pre-functionalization of the indazole core.[17] This approach offers a more streamlined and environmentally benign route to complex indazole derivatives.[3] These reactions often rely on transition metals like palladium, rhodium, iridium, and cobalt to selectively cleave a specific C-H bond and forge a new bond.[3][18]
Causality in Experimental Design: Regioselectivity is the paramount challenge in C-H activation. Most successful strategies employ a directing group (DG), which is a functional group on the substrate that coordinates to the metal catalyst and positions it in close proximity to the targeted C-H bond. For 2-aryl-2H-indazoles, the N1 nitrogen of the indazole ring can act as a directing group to facilitate ortho-functionalization of the 2-aryl substituent.[17][19]
// Connections
Indazole, CouplingPartner, Catalyst, Oxidant, Solvent -> Combine;
Combine -> Heat -> Monitor;
Monitor -> Quench [label="Upon Completion"];
Quench -> Extract -> Purify -> Product;
}
Caption: A typical experimental workflow for a directed C-H activation reaction.
| Catalyst System | Target Position | Reaction Type | Key Features | Reference |
| Pd(OAc)₂ / Isocyanide | C3 of 2H-Indazole | Amidination / Cyclization | Isocyanide insertion strategy to build diverse heterocycles. | [20] |
| [CpRhCl₂]₂ / AgSbF₆ | ortho-C-H of 2-aryl | Hydroarylation | Indazole N1 acts as a directing group. High regioselectivity. | [19] |
| [CpCo(III)(CO)I₂] | ortho-C-H of azobenzene | Annulation with Aldehydes | Convergent, one-step synthesis of N-aryl-2H-indazoles. | [18][21] |
| Fe(NO₃)₃ / TEMPO | C3 of 2H-Indazole | Nitration | Chelation-free radical C-H nitration under mild conditions. | [1][19] |
Strategy 3: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[22] This approach utilizes light energy to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under exceptionally mild conditions.[23] For indazole functionalization, this strategy avoids the need for harsh oxidants or high temperatures, offering excellent functional group compatibility.
Causality in Experimental Design: A typical photoredox system consists of a photocatalyst (PC), a light source (usually blue LEDs), and the reactants. Upon light absorption, the PC becomes a potent oxidant and reductant in its excited state. It can then engage in SET with a substrate to generate a radical ion. For example, in the C3-amidation of 2H-indazoles, an organic photocatalyst like 4CzIPN is excited by light and oxidizes an N-aminopyridinium salt to generate the key amidyl radical, which then adds to the C3 position of the indazole.[24]
// Nodes
PC_GS [label="PC (Ground State)"];
PC_ES [label="PC* (Excited State)", fillcolor="#FBBC05"];
Light [label="Visible Light (hν)", shape=plaintext, fontcolor="#4285F4"];
Substrate_A [label="Substrate (A)", shape=box, style=rounded, fillcolor="#FFFFFF"];
Radical_A [label="Radical (A•)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Radical_B [label="Radical (B•)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Substrate_B [label="Indazole (B)", shape=box, style=rounded, fillcolor="#FFFFFF"];
Product [label="Functionalized\nIndazole", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
PC_Ox [label="PC⁺ (Oxidized)"];
PC_Red [label="PC⁻ (Reduced)"];
// Edges
PC_GS -> PC_ES [label=" Excitation"];
Light -> PC_GS [style=dashed, arrowhead=none];
PC_ES -> PC_Ox [label=" SET (Oxidative)"];
Substrate_A -> Radical_A;
PC_ES -> PC_Red [label=" SET (Reductive)"];
PC_Ox -> PC_GS [label=" Regeneration"];
PC_Red -> PC_GS [label=" Regeneration"];
// Invisible nodes for layout
node[style=invis, width=0, height=0, label=""];
p1; p2;
// Reaction path
Radical_A -> p1 [arrowhead=none];
Substrate_B -> p1 [arrowhead=none];
p1 -> Product;
// Nodes
PC_GS [label="PC (Ground State)"];
PC_ES [label="PC* (Excited State)", fillcolor="#FBBC05"];
Light [label="Visible Light (hν)", shape=plaintext, fontcolor="#4285F4"];
Substrate_A [label="Substrate (A)", shape=box, style=rounded, fillcolor="#FFFFFF"];
Radical_A [label="Radical (A•)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Radical_B [label="Radical (B•)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Substrate_B [label="Indazole (B)", shape=box, style=rounded, fillcolor="#FFFFFF"];
Product [label="Functionalized\nIndazole", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
PC_Ox [label="PC⁺ (Oxidized)"];
PC_Red [label="PC⁻ (Reduced)"];
// Edges
PC_GS -> PC_ES [label=" Excitation"];
Light -> PC_GS [style=dashed, arrowhead=none];
PC_ES -> PC_Ox [label=" SET (Oxidative)"];
Substrate_A -> Radical_A;
PC_ES -> PC_Red [label=" SET (Reductive)"];
PC_Ox -> PC_GS [label=" Regeneration"];
PC_Red -> PC_GS [label=" Regeneration"];
// Invisible nodes for layout
node[style=invis, width=0, height=0, label=""];
p1; p2;
// Reaction path
Radical_A -> p1 [arrowhead=none];
Substrate_B -> p1 [arrowhead=none];
p1 -> Product;
// Connect catalyst cycle to reaction
PC_ES -> Substrate_A [style=dashed, label=" e⁻ transfer"];
Radical_A -> Substrate_B [label=" Radical Addition", style=dashed];
}
Caption: General mechanistic scheme for photoredox catalysis.
| Catalyst System | Reaction Type | Radical Source | Key Features | Reference |
| 4CzIPN (Organic PC) | C3-Amidation | N-aminopyridinium salts | Transition-metal-free, mild conditions, efficient late-stage modification. | [24] |
| Ru(bpy)₃Cl₂ | Synthesis of Indazolo[2,3-a]quinolines | Intramolecular cyclization | Ruthenium-catalyzed intramolecular N-N bond formation. | [25][26] |
| Rose Bengal (Organic PC) | C3-Bromination | N-bromosuccinimide (NBS) | Enhances electrophilicity of NBS via one-electron oxidation. | [27] |
Experimental Protocols: A Self-Validating System
Protocol 1: Palladium-Catalyzed C3-Arylation of 1H-Indazole via Suzuki-Miyaura Coupling
(Adapted from The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[10])
This protocol describes the C3-arylation of a protected 3-iodo-1H-indazole. The initial iodination and protection steps are crucial for directing the regioselectivity of the coupling.
Conclusion and Future Outlook
The functionalization of indazoles has evolved from classical cross-coupling reactions to more sophisticated and efficient C-H activation and photoredox strategies.
-
Transition-Metal Cross-Coupling remains the most reliable and versatile method, benefiting from predictable reactivity and an extensive toolbox of catalysts and coupling partners. Its primary drawback is the requirement for pre-functionalization, which adds steps to a synthetic sequence.
-
Direct C-H Functionalization offers a significant improvement in atom and step economy. It is the ideal strategy for late-stage functionalization, provided a suitable directing group is present or can be installed. The ongoing development of new catalysts is expanding the scope and reducing the need for directing groups.
-
Photoredox Catalysis represents the frontier, providing access to novel reactivity under exceptionally mild and green conditions. Its application in generating radical intermediates allows for functionalizations that are complementary to traditional two-electron pathways.
For the researcher, the choice of catalytic system depends on the specific target molecule, the desired position of functionalization, and the available starting materials. For complex targets requiring high predictability, a cross-coupling approach is often preferred. For rapid diversification and exploration of novel chemical space, C-H activation and photoredox catalysis provide powerful and elegant solutions. The future of this field lies in the development of catalysts that offer even greater selectivity, broader substrate scope, and the ability to functionalize previously inaccessible C-H bonds under increasingly mild and sustainable conditions.
References
-
Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764. [Link]
-
Royal Society of Chemistry. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]
-
Royal Society of Chemistry. (2022). Recent advances in C–H functionalization of 2 H -indazoles. Organic & Biomolecular Chemistry. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
American Chemical Society. (2025). Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
American Chemical Society. (2013). Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters. [Link]
-
OUCI. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 39, 7746-7764. [Link]
-
PubMed. (2013). Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. [Link]
-
Ghosh, S., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications. [Link]
-
PubMed. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Chemical Record. [Link]
-
MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. [Link]
-
American Chemical Society. (2025). Visible light photoredox catalyzed bromination of indazoles using N-bromosuccinimide and Rose Bengal. ACS Fall 2025. [Link]
-
Liu, B., Hao, X.-Q., & Song, M.-P. (2021). TRANSITION METAL CATALYZED C-H FUNCTIONALIZATION OF ARYLINDAZOLES: ASSEMBLY OF HIGHLY FUNCTIONALIZED HETEROCYCLES. Chemistry of Heterocyclic Compounds. [Link]
-
American Chemical Society. (n.d.). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). (PDF) Direct Catalytic Functionalization of Indazole Derivatives. [Link]
-
IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]
-
MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Pd- and Cu-catalyzed C–H arylation of indazoles. [Link]
-
ResearchGate. (n.d.). Substrates used in the transition metal‐catalyzed synthesis of indazole. [Link]
-
American Chemical Society. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts. [Link]
-
ResearchGate. (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. [Link]
-
Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]
-
OUCI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent … [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
National Institutes of Health. (2016). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. Chemistry – A European Journal. [Link]
-
American Chemical Society. (n.d.). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
National Institutes of Health. (2008). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research. [Link]
-
ResearchGate. (2025). Palladium‐ and Copper‐Mediated Direct C‐2 Arylation of Azoles — Including Free (NH)‐Imidazole, ‐Benzimidazole and ‐Indole — Under Base‐Free and Ligandless Conditions. [Link]
-
ResearchGate. (2025). Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. [Link]
-
ResearchGate. (2025). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. [Link]
-
American Chemical Society. (2012). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics. [Link]
Sources